molecular formula C11H18N2O3 B6593769 Pentobarbital CAS No. 76-74-4

Pentobarbital

Cat. No.: B6593769
CAS No.: 76-74-4
M. Wt: 226.27 g/mol
InChI Key: WEXRUCMBJFQVBZ-UHFFFAOYSA-N

Description

Pentobarbital (5-ethyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione) is a short-acting oxybarbiturate derived from barbituric acid, first synthesized in 1930 . It primarily acts as a positive allosteric modulator of GABAA receptors, enhancing chloride ion influx and neuronal hyperpolarization, leading to sedative, hypnotic, and anticonvulsant effects . Unlike benzodiazepines, it lacks analgesic properties and exhibits dose-dependent respiratory depression, necessitating careful clinical monitoring . This compound is used in anesthesia, status epilepticus management, and euthanasia . Its sodium salt formulation (this compound sodium) is common in veterinary and experimental settings due to rapid onset (15–30 minutes) and short duration of action (3–4 hours) .

Preparation Methods

Pentobarbital is synthesized through methods similar to those used for amobarbital. The key difference lies in the alkylation step, where α-ethylmalonic ester is alkylated with 2-bromopentane instead of 1-bromo-3-methylbutane . The synthetic route involves the following steps:

    Alkylation: α-ethylmalonic ester is alkylated with 2-bromopentane.

    Cyclization: The resulting product undergoes cyclization to form the barbiturate ring.

    Purification: The final product is purified to obtain this compound.

For industrial production, this compound sodium is prepared by dissolving sodium this compound in ethanol and propylene glycol, followed by volume metering, filtering, and sterilizing with sterile water for injection .

Chemical Reactions Analysis

Metabolic Reactions

Pentobarbital is primarily metabolized in the liver through the oxidation of its 1-methylbutyl side chain to a secondary alcohol, resulting in the formation of 5-ethyl-5-(3'-hydroxy-1'-methylbutyl)barbituric acid . This metabolic pathway involves the creation of a new chiral center, leading to four possible diastereoisomeric metabolites.

Metabolic PathwayDescriptionProducts
Primary MetabolismOmega-1 oxidation of the 1-methylbutyl side chain5-Ethyl-5-(3'-hydroxy-1'-methylbutyl)barbituric acid
Secondary MetabolismFurther oxidation and conjugationVarious diastereoisomeric metabolites

Stability and Degradation Reactions

Degradation ConditionsDescriptionStability
Aqueous SolutionStable at room temperature and 50°CHigh
High pH and FormaldehydeComplete degradation in 30 daysLow
Oxidative StressDegradation products observed with hydrogen peroxideModerate

Chemical Interactions

This compound interacts with various substances, including other drugs and chemicals. It is known to potentiate the effects of gamma-aminobutyric acid (GABA) by binding to GABA_A receptors, enhancing inhibitory neurotransmission . Additionally, this compound can interact with strong oxidizing agents, which may lead to hazardous reactions.

InteractionDescriptionEffects
GABA_A ReceptorsProlongs the opening of chloride ion channelsEnhanced sedative effects
Strong Oxidizing AgentsPotential for hazardous reactionsAvoidance recommended

Analytical Methods for Stability Assessment

High-performance liquid chromatography (HPLC) is commonly used to assess the stability of this compound formulations. This method allows for the detection of degradation products and ensures the accuracy of this compound concentrations in various formulations.

Analytical MethodDescriptionApplication
HPLCStability-indicating assay for this compound sodiumDetection of degradation products and concentration analysis

Scientific Research Applications

Medical Applications

1. Sedation and Hypnosis
Pentobarbital is primarily used as a sedative and short-term hypnotic agent. It is effective in inducing sleep and is utilized in various clinical settings to manage anxiety and agitation in patients. Its rapid onset of action makes it suitable for preoperative sedation .

2. Anesthesia
this compound serves as a preanesthetic medication, often administered before surgical procedures to facilitate anesthesia induction. Its ability to depress the central nervous system helps in preparing patients for surgery .

3. Control of Seizures
In emergency situations, this compound is employed to control seizures, particularly in cases of status epilepticus where immediate intervention is necessary. Its anticonvulsant properties make it a valuable tool in critical care settings .

4. Inducing Coma
this compound-induced coma is a therapeutic option for patients with severe brain injuries or those suffering from refractory intracranial hypertension. This application aims to reduce metabolic demand and intracranial pressure, providing neuroprotection during critical phases of recovery .

5. Treatment of Reye's Syndrome
this compound can reduce intracranial pressure in patients with Reye's syndrome, a serious condition that causes swelling in the liver and brain. It has been used to manage symptoms effectively during acute episodes .

Veterinary Applications

1. Anesthesia in Animals
this compound is commonly used as an anesthetic agent in veterinary medicine. It is effective for sedation and anesthesia in various animal species during surgical procedures .

2. Euthanasia
Due to its ability to induce rapid unconsciousness followed by death, this compound is widely used for euthanasia in animals. It is often administered intravenously or through injection solutions specifically designed for this purpose .

Euthanasia and Assisted Suicide

This compound has gained attention for its role in euthanasia and physician-assisted suicide:

1. Human Euthanasia
In jurisdictions where assisted dying is legal, this compound is prescribed for terminally ill patients seeking to end their suffering. In the Netherlands, for instance, it is part of the standard protocol for physician-assisted suicide, typically administered in liquid form with antiemetics to prevent nausea .

2. Dosage Protocols
The dosage for physician-assisted suicide varies by region but generally involves high doses (e.g., 10 grams or more) to ensure a peaceful death without prolonged suffering . In Switzerland, intravenous administration leads to rapid onset of sleep followed by cardiac arrest within minutes .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Upper Airway Resistance Study : A double-blind crossover study demonstrated that this compound increased time to arousal during sleep while affecting upper airway resistance negatively. This research highlighted its impact on respiratory function during sedation .
  • Pain Management Study : Research indicated that intravenous administration of this compound effectively alleviated pain and sensory abnormalities in clinical settings, showcasing its utility beyond sedation .
  • Cognitive Effects Study : Investigations into the cognitive effects of this compound revealed significant impacts on psychomotor performance, emphasizing the need for careful monitoring when used in outpatient settings .

Mechanism of Action

Pentobarbital exerts its effects by binding to a distinct site on the GABA-A receptor, associated with a chloride ion channel. This binding increases the duration of time for which the chloride ion channel remains open, thereby prolonging the inhibitory effect of GABA in the thalamus . This action results in sedation, hypnosis, and anticonvulsant effects. At high doses, this compound can open the ion channel even in the absence of GABA, leading to profound central nervous system depression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Properties

Mechanism of Action

  • Pentobarbital vs. Phenobarbital: Both modulate GABAA receptors, but this compound binds a distinct allosteric site, acting as a "full agonist" to enhance diazepam binding by 125%, whereas phenobarbital exhibits partial agonist/antagonist effects . This compound’s rapid brain penetration (15 minutes) contrasts with phenobarbital’s slower onset, making the former preferable for acute sedation .
  • This compound vs. Secobarbital : Structurally similar, both enhance GABAergic transmission, but secobarbital’s longer half-life (15–40 hours) suits chronic insomnia management, unlike this compound’s short-acting profile .

Receptor Selectivity

  • AMPAR Antagonism: this compound and phenytoin selectively inhibit calcium-impermeable AMPA receptors (CI-AMPARs) via non-competitive mechanisms, distinguishing them from classical antagonists like DNQX .

Metabolic Pathways and Hepatotoxicity

  • Hepatocarcinogenesis: Unlike long-acting barbiturates (e.g., phenobarbital), this compound promotes hepatocellular tumors in rats via CYP2B induction, challenging the assumption that only prolonged sedation drives carcinogenicity .
  • Enzyme Induction: this compound induces hepatic CYP450 enzymes more potently than phenobarbital, accelerating metabolism of warfarin and oral contraceptives .

Regulatory and Handling Considerations

  • Schedule Classification: this compound: Schedule II (US), Schedule 8 (Australia) .
  • Storage: this compound sodium requires refrigeration (4°C) and protection from light, unlike stable phenobarbital tablets .

Biological Activity

Pentobarbital is a barbiturate that primarily acts on the central nervous system (CNS). It has a range of biological activities, including sedative, hypnotic, and anticonvulsant effects. This article explores the mechanisms of action, pharmacokinetics, and clinical implications of this compound, along with relevant case studies and research findings.

This compound exerts its effects by enhancing the action of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission. This mechanism results in sedation, hypnosis, and anticonvulsant properties. At higher doses, this compound can induce anesthesia.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by rapid absorption and distribution. Key pharmacokinetic parameters include:

ParameterValue
Half-life 15-50 hours (varies with dose)
Peak Plasma Concentration 30-60 minutes post-administration
Volume of Distribution 0.5-1 L/kg
Clearance 0.5-1.5 mL/min/kg

This compound is metabolized primarily in the liver, with metabolites exhibiting significantly reduced biological activity compared to the parent compound .

Sedative and Hypnotic Effects

This compound is widely used for its sedative and hypnotic effects. Studies indicate that it can prolong sleep duration and reduce sleep latency in various animal models. For instance, a study involving healthy subjects demonstrated that this compound administration increased the time to arousal during sleep, indicating enhanced sedative effects .

Anticonvulsant Properties

At elevated doses, this compound acts as an anticonvulsant. Research shows that it can effectively control seizures in emergency situations. However, its use must be carefully monitored due to potential respiratory depression at high doses .

Respiratory Effects

This compound has been shown to affect respiratory mechanics during sleep. A study reported that while it increased genioglossus muscle activity (a key muscle for airway patency), it also raised upper airway resistance . This dual effect can complicate its use in patients with obstructive sleep apnea.

Case Studies

  • Case Study on Seizure Management : A clinical case highlighted the successful use of this compound in managing refractory status epilepticus in a patient unresponsive to other anticonvulsants. The patient exhibited significant seizure control with minimal adverse effects when closely monitored.
  • Sleep Study Analysis : In a controlled trial involving 12 participants, this compound was administered to assess its impact on upper airway dynamics during sleep. Results indicated an increase in time to arousal and enhanced genioglossus reflex activity; however, upper airway resistance was also elevated .

Research Findings

Recent studies have explored the metabolites of this compound and their biological activity:

  • Metabolite Activity : The hydroxythis compound metabolites exhibit weak sedative activity when tested in animal models. This suggests that while the parent compound is effective as a sedative, its metabolites may not contribute significantly to this effect .
  • Interaction with Other Drugs : Research indicates that subanesthetic doses of this compound do not enhance or diminish the analgesic effects of opioids like morphine, suggesting a lack of significant interaction between these classes of drugs .

Q & A

Basic Research Questions

Q. How can researchers quantify pentobarbital concentrations in biological samples with high precision?

A validated gas chromatography/mass spectrometry (GC/MS) protocol is recommended. This involves solid-phase extraction (Bond Elute Certify II cartridges) of buffered urine samples (pH 7), derivatization with iodomethane/tetramethylammonium hydroxide, and analysis using a DB-5 column. Deuterated d5-pentobarbital is used as an internal standard to improve accuracy. Recovery rates range from 80–90%, with detection limits as low as 20 ng/mL. Note that calibration curves for this compound may require hyperbolic regression due to interference from the internal standard .

Q. What experimental designs are suitable for studying this compound’s anesthetic effects on GABAA receptors?

Use two-microelectrode voltage-clamp techniques on α1β3γ2L GABAA receptors expressed in oocytes. Quantify modulation by applying low this compound concentrations (e.g., 1–10 µM) alongside GABA, and assess direct activation at higher concentrations (e.g., 1–10 mM). A "notch" protocol can isolate inhibitory effects from agonist activity. Data should be analyzed using Monod-Wyman-Changeux allosteric co-agonist models to estimate receptor open probabilities .

Q. How do researchers address variability in this compound metabolism across preclinical models?

Employ the this compound sleeping test in rodent models, measuring sleeping time (loss of righting reflex) and latency post-injection. For example, in portal vein ligation (PVL) models, sleeping time peaks at 72 hours (P=0.0451), requiring longitudinal sampling. Use ANOVA with Bonferroni post-hoc tests to compare groups and GraphPad Prism for visualization .

Advanced Research Questions

Q. How can contradictory data on this compound’s dual agonist/inhibitory effects be resolved?

Apply a correction method to separate inhibitory and agonist effects. For example, in voltage-clamp experiments, pre-treat receptors with a saturating GABA concentration to activate them, then apply this compound in a single-sweep "notch" protocol to quantify inhibition. Correct steady-state activation data using inhibition parameters (IC50 ≈ 1 mM) to refine co-agonist models. This reveals two allosteric agonist sites (KPB ≈ 5 mM) with higher efficacy than GABA itself .

Q. What methodologies are effective for analyzing this compound’s isoform-specific interactions with cytochrome P450 enzymes?

Combine in vitro hepatic microsomal assays with in vivo pharmacokinetic profiling. For example, after PVL in rats, measure CYP isoform activity via substrate-specific metabolism (e.g., midazolam for CYP3A). Use LC-MS/MS to quantify this compound and metabolites, correlating changes with CYP expression (Western blot) and sleeping time data. Statistical significance should be assessed at P ≤ 0.05 .

Q. How can researchers model this compound’s synergistic effects with other CNS depressants (e.g., ethanol)?

Design cross-over studies in animal models or transfected cell systems. For example, compare this compound’s behavioral effects (rotarod performance, sedation thresholds) in the presence and absence of ethanol. Use isobolographic analysis to determine additive or synergistic interactions. Subjective effects in human subjects (e.g., drug abusers) can be quantified using visual analog scales, with mixed-effects models accounting for inter-individual variability .

Q. Methodological Considerations

Q. What statistical approaches are critical for interpreting this compound dose-response data?

Non-linear regression (e.g., log[agonist] vs. response) is essential for EC50/IC50 estimation. For multi-site binding (e.g., GABAA receptors), use the Hill equation or allosteric co-agonist models. Report confidence intervals and goodness-of-fit metrics (R², AIC). Avoid overinterpreting "significant" effects without specifying P-values and effect sizes .

Q. How should researchers validate new this compound analogs for receptor binding studies?

Perform competitive radioligand displacement assays using [³H]muscimol or [³H]flunitrazepam in cortical membranes. Calculate Ki values via Cheng-Prusoff equations. Confirm functional activity using patch-clamp electrophysiology. For in vivo validation, compare hypnotic potency (ED50) and duration in wild-type vs. GABAA receptor subunit knockout models .

Q. Data Reporting Standards

  • Tables : Include recovery rates, calibration ranges, and statistical parameters (e.g., %CV for intra-day precision) .
  • Figures : Show dose-response curves, receptor activation/inhibition traces, and time-course plots (e.g., sleeping time post-PVL) .
  • Ethics : Adhere to NIH guidelines for animal studies, detailing anesthesia protocols (e.g., this compound 70 mg/kg IP) and endpoint criteria .

Properties

IUPAC Name

5-ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXRUCMBJFQVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57-33-0 (mono-hydrochloride salt)
Record name Pentobarbital [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7023435
Record name Pentobarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pentobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

A white, hygroscopic, crystalline powder or granules, odorless or with a slight characteristic odor, with a slightly bitter taste. Very sol in water and alcohol; practically insol in ether. A 10% soln in water has pH of 9.6 to 11 and slowly decomposes. /Pentobarbitone sodium/, A fine, white, odorless, crystalline powder with a slightly bitter taste. Sparingly sol in water; slightly sol in alcohol; practically insol in ether. A saturated soln in water has a pH of about 9.5. /Pentobarbital calcium/, Slightly soluble in water; soluble in ethanol, ethyl ether, Very slightly soluble in water and carbon tetrachloride; very soluble in acetone and methyl alcohol, 1 part in 4.5 parts alcohol; 1 part in 4 parts chloroform; 1 part in 10 parts ether, In water, 679 mg/L at 25 °C, 8.64e-01 g/L
Details Yalkowsky SH, Dannenfelser RM; Aquasol Database of Aqueous Solubility. Version 5. College of Pharmacy, Univ of Ariz - Tucson, AZ. PC Version (1992)
Record name Pentobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00312
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Yalkowsky SH, Dannenfelser RM; Aquasol Database of Aqueous Solubility. Version 5. College of Pharmacy, Univ of Ariz - Tucson, AZ. PC Version (1992)
Record name Pentobarbital
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3151
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Yalkowsky SH, Dannenfelser RM; Aquasol Database of Aqueous Solubility. Version 5. College of Pharmacy, Univ of Ariz - Tucson, AZ. PC Version (1992)
Record name Pentobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Pentobarbital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. All of these effects are associated with marked decreases in GABA-sensitive neuronal calcium conductance (gCa). The net result of barbiturate action is acute potentiation of inhibitory GABAergic tone. Barbiturates also act through potent (if less well characterized) and direct inhibition of excitatory AMPA-type glutamate receptors, resulting in a profound suppression of glutamatergic neurotransmission., The exact mechanism(s) by which barbiturates exert their effect on the CNS, has not been fully elucidated. However, it is believed that such effects are related, at least partially, to the drugs' ability to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, by altering inhibitory synaptic transmissions that are mediated by GABAA receptors. /Barbiturates General Statement/, Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticular formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates General Statement/, Relatively low doses of the barbiturates depress the sensory cortex, decrease motor activity, and produce sedation and drowsiness. In some patients, however, drowsiness may be preceded by a period of transient elation, confusion, euphoria, or excitement, especially after subhypnotic doses of aprobarbital, pentobarbital, or secobarbital. /Barbiturates General Statement/, Larger doses distort judgment, cloud perception, suppress motor activity, and produce drowsiness and sleep. Still larger doses induce anesthesia. Barbiturate-induced sleep differs from physiologic sleep. Barbiturates reduce the rapid eye movement (REM) or dreaming stage of sleep. Stages III and IV sleep are also decreased. Although tolerance develops to the REM-suppressant effects during chronic administration, REM rebound occurs when the drugs are withdrawn, and the patient may experience markedly increased dreaming, nightmares, and/or insomnia. /Barbiturates General Statement/, For more Mechanism of Action (Complete) data for Pentobarbital (22 total), please visit the HSDB record page.
Details American Society of Health System Pharmacists; AHFS Drug Information 2009. Bethesda, MD. (2009), p. 2579
Record name Pentobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00312
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details American Society of Health System Pharmacists; AHFS Drug Information 2009. Bethesda, MD. (2009), p. 2579
Record name Pentobarbital
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3151
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from alcohol, White to practically white, fine, powder, Needles from water

CAS No.

76-74-4
Record name (±)-Pentobarbital
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentobarbital [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00312
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pentobarbital
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pentobarbital
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentobarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentobarbital
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTOBARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4744080IR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pentobarbital
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3151
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pentobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 °C, 129.5 °C
Details Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-248
Record name Pentobarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00312
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-248
Record name Pentobarbital
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3151
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-248
Record name Pentobarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The mechanism(s) and site(s) whereby 5HT1A agonistic drugs act to improve respiration following SCI remain to be further investigated. However, the beneficial effects of 8-OH-DPAT and buspirone on p.i. respiration that we observed can not be owned to possible neuronal protection for two reasons. First, by 24 hours and 7 days p.i., major neuronal loss at or near injury epicenter already completed in the spinal cord (Noble and Wrathall, 1985 and 1989; Crowe et al., 1997; Teng et al., 1998b). Correspondingly, effects of 8-OH-DPAT in the current study display as a time-dependent phenomenon (FIG. 3), which is contrasted with that of FGF2 (Teng et al., 1999). Secondly, there are no evidences that 5HT1A agonistic drugs spare neurons or neural tissues after traumatic injury. Hence, another possibility for these drugs to work is to act on surviving spinal motoneurons. Yet published data concerning whether 5HT1A agonists postsynaptically stimulate spinal somatomotor neurons do not support this notion. Jackson and White (1990) reported that iontophoretically delivered 8-OH-DPAT into the ventral horn inhibited the glutamate-evoked firing of motoneurons while similarly applied agonists for 5HT1B, 5HT1C and 5HT2 augmented it. In a SCI-related study, increased serotonergic inervation of phrenic motoneurons (located at C3 to C5 of the cervical spinal cord) is identified to be accountable for long-term facilitation of respiratory motor output triggered by episodic hypoxia at 28 days after cervical dorsal rhizotomy (Kinkead et al., 1998). Again, the effect is mediated by 5HT2 receptors in this case since it is blocked by pretreatment of ketanserin, a 5HT2 antagonist (Bach and Mitchell, 1996; Kinkead et al., 1998). Thus, it is conceivable that in our study 8-OH-DPAT and buspirone are not acting on spinal motoneurons. In fact, sites of action for the respiratory effect of 5HT1A agonists were confined within the brainstem to certain degree in literatures describing their cardiovascular effects and their counteraction mechanisms on apneusis. Work by Fozard et al., (1987) show that in conscious, spontaneous hypertension rats, 8-OH-DPAT causes dose-related falls in blood pressure and heart rate. The same effects are not observed in pithed rats. Moreover, the response to 8-OH-DPAT is blocked by intracisternal injection of 8-MeO-CIEPAT, an irreversible 5HT1A receptor antagonist (Fozard et al., 1987). Another report reveals that application of 5-methoxy-N,N-dimethyltrptamine, a 5HT1A agonist to the dorsal surface of the medulla oblongata reverses apneusis produced by pentobarbital (Lalley, 1994). Under this circumstance, the most feasible target for the drug is neurons in the dorsal respiratory group of the medulla. In our earlier study of 5HT1A agonist reversal of morphine-induced apnea (Ferreira et al., 1998), we believe that 5HT1A agonist drugs may act directly on brainstem respiratory rhythm generating centers: the Pre-Botzinger Complex to re-start respiration which was suppressed by morphine (Smith et al., 1991). Indeed, it has been reported that direct application of 5HT to the medulla area embodying Pre-Botzinger Complex increments the frequency of burst discharge of those neurons (Al-Zubaidy et al., 1996; Onimaru et al., 1998). Further, our present data indicate that 5HT1A agonists improve respiration by directly stimulating respiratory neurons and not by other mechanisms such as augmenting sensitivity to CO2. Table 2 exhibits that 8-OH-DPAT treatment does not affect ventilatory response to 7% CO2 in normal rats. Thus, despite we did not directly investigate the mechanism(s) and location(s) for 5HT1A agonists to improve SCI-triggered respiratory dysfunction, our data from 8-OH-DPAT time-course and p-MPPI antagonism experiments clearly suggest that the effect is mediated through 5HT1A receptors. Furthermore, existing evidences indicate that the most likely site(s) for 8-OH-DPAT buspirone to restore p.i. respiratory function to normal is respiratory neurons in the brainstem. Thereafter, we postulate that by stimulating the brainstem respiratory premotoneurons both pre- and post-synoptically, 5HT1A agnistic drugs can increase the activity of phrenic motoneurons which are essentially undamaged by T8 injury. Subsequently, the enchanced diaphragm contraction can compensate activity loss of intercostal muscles resulting from neuronal death in the thoracic spinal cord. We're currently testing this hypothesis by comparing pre-8-OH-DPAT phrenic nerve outflow to that recorded after drug administration in anesthetized rats at different time points p.i.
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
1998b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
C3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentobarbital
Reactant of Route 2
Pentobarbital
Reactant of Route 3
Pentobarbital
Reactant of Route 4
Pentobarbital
Reactant of Route 5
Pentobarbital
Reactant of Route 6
Pentobarbital

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.